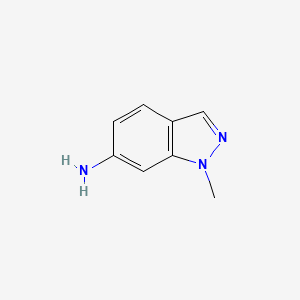

1-methyl-1H-indazol-6-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKNUPJYGSOVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357028 | |

| Record name | 1-methyl-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74728-65-7 | |

| Record name | 1-Methyl-1H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74728-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-1H-indazol-6-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-indazol-6-amine is a versatile heterocyclic amine that has garnered significant attention in medicinal chemistry and materials science. Its unique structural scaffold serves as a crucial building block in the synthesis of a diverse range of biologically active molecules, most notably in the development of kinase inhibitors for targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound, offering valuable insights for researchers engaged in drug discovery and development.

Chemical Properties and Structure

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃ | [1][2] |

| Molecular Weight | 147.18 g/mol | [1][2] |

| Melting Point | 174-180 °C | [1] |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Favorable solubility | [1] |

| Appearance | Beige powder | [1] |

Structural Identifiers

| Identifier | Value | Source |

| CAS Number | 74728-65-7 | [1][3] |

| InChI | InChI=1S/C8H9N3/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,9H2,1H3 | [2] |

| InChIKey | YTKNUPJYGSOVLV-UHFFFAOYSA-N | [2] |

| SMILES | CN1C=C(C=CC=2N)C2=C1N | [2] |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from 6-nitro-1H-indazole. The following protocol is adapted from established methodologies for the synthesis of similar indazole derivatives and provides a reliable route to the target compound.[4][5]

Synthesis of this compound

Step 1: N-Methylation of 6-nitro-1H-indazole to form 1-methyl-6-nitro-1H-indazole

This procedure outlines the regioselective N-methylation of 6-nitro-1H-indazole, which favors alkylation at the N1 position under specific basic conditions.

-

Materials and Reagents:

-

6-nitro-1H-indazole

-

Sodium hydride (NaH)

-

Iodomethane (CH₃I)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Continue stirring at 0 °C for 30 minutes.

-

Add iodomethane (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-6-nitro-1H-indazole.

-

Step 2: Reduction of 1-methyl-6-nitro-1H-indazole to this compound

The final step involves the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a common and effective method for this transformation.

-

Materials and Reagents:

-

1-methyl-6-nitro-1H-indazole

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve 1-methyl-6-nitro-1H-indazole (1.0 eq) in ethanol or methanol in a hydrogenation vessel.

-

Add 10% Pd/C (typically 5-10 mol%) to the solution.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

-

Applications in Drug Discovery and Signaling Pathways

This compound is a pivotal intermediate in the synthesis of potent and selective kinase inhibitors.[6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold of this compound serves as an effective hinge-binding motif, enabling high-affinity interactions with the ATP-binding pocket of various kinases.

Derivatives of this compound have been investigated as inhibitors of several important cancer-related kinases, including:

-

FMS-like tyrosine kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML).[7]

-

Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, PLK4 is a target in several cancers.[8]

-

Platelet-derived growth factor receptor (PDGFR): Involved in cell growth and division.[9]

-

RAF kinases (e.g., BRAF): Components of the MAPK/ERK pathway, which is frequently activated in melanoma and other cancers.[6]

The following diagrams illustrate the synthetic utility of this compound in the generation of a generic kinase inhibitor and its subsequent role in blocking a key cellular signaling pathway.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical structure and versatile reactivity make it an invaluable starting material for the synthesis of complex molecules with therapeutic potential. The methodologies outlined in this guide, coupled with an understanding of its role in targeting key signaling pathways, provide a solid foundation for researchers aiming to leverage this compound in their drug discovery endeavors. Further exploration of its properties and applications is likely to yield novel therapeutic agents for a range of diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 74728-65-7 Cas No. | 6-Amino-1-methyl-1H-indazole | Apollo [store.apolloscientific.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-methyl-1H-indazol-6-amine (CAS: 74728-65-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-indazol-6-amine, with the CAS number 74728-65-7, is a versatile heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This compound, in particular, serves as a crucial building block in the synthesis of a wide array of biologically active molecules, most notably in the development of kinase inhibitors for oncology.[1][2] Its structural features allow for diverse chemical modifications, making it an attractive starting material for the design of targeted therapies. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological relevance, and experimental applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.[1][3]

| Property | Value | Reference |

| CAS Number | 74728-65-7 | [1][3] |

| Molecular Formula | C₈H₉N₃ | [1][3] |

| Molecular Weight | 147.18 g/mol | [1][3] |

| Appearance | Beige to off-white solid/powder | - |

| Melting Point | 174-180 °C | - |

| Purity | ≥95% | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | 6-Amino-1-methyl-1H-indazole, 1-methyl-6-indazolamine | [1] |

| Solubility | Soluble in DMSO | [4] |

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not extensively published in a single source, a reliable synthetic route can be extrapolated from established methods for analogous indazole compounds. The following protocol is adapted from the synthesis of 6-bromo-1-methyl-1H-indazol-4-amine and the reduction of a nitro-indazole precursor.[5][6]

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 6-nitro-1H-indazole. The first step involves the N-methylation of the indazole ring, followed by the reduction of the nitro group to the desired amine.

References

An In-depth Technical Guide to 1-methyl-1H-indazol-6-amine: Properties, Synthesis, and Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-indazol-6-amine is a heterocyclic amine that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid indazole core serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its crucial role as a building block for potent kinase inhibitors, particularly targeting Polo-like kinase 4 (PLK4) and Phosphoinositide 3-kinase (PI3K).

Physical and Chemical Properties

This compound is typically a beige powder.[1] A summary of its key physical and chemical properties is presented in the tables below. While experimental data for some properties are limited, computed values provide useful estimates for research and development purposes.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃ | [2] |

| Molecular Weight | 147.18 g/mol | [2] |

| Appearance | Beige powder | [1] |

| Melting Point | 174-180 °C | [1] |

| Boiling Point | (Predicted) 354.5±15.0 °C | |

| pKa (Predicted) | 4.85±0.10 (most basic) | |

| LogP (Computed) | 1.4 | [3] |

Solubility

| Solvent | Solubility | Notes |

| DMSO | Soluble | Commonly used for creating stock solutions. |

| Water | Sparingly soluble | Aqueous solubility may be enhanced at lower pH. |

| Ethanol | Moderately soluble |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. The following sections provide an overview of the expected spectral data.

¹H NMR Spectroscopy

Predicted ¹H NMR (DMSO-d₆, 400 MHz):

-

~7.5-7.8 ppm (d, 1H): Aromatic proton on the indazole ring.

-

~6.8-7.2 ppm (m, 2H): Aromatic protons on the indazole ring.

-

~5.0-5.5 ppm (s, 2H): Amine (-NH₂) protons.

-

~3.8-4.0 ppm (s, 3H): Methyl (-CH₃) protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR (DMSO-d₆, 100 MHz):

-

~140-150 ppm: Quaternary carbons of the indazole ring.

-

~110-135 ppm: Aromatic CH carbons of the indazole ring.

-

~30-35 ppm: Methyl (-CH₃) carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic peaks for the amine and aromatic functionalities.

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3250 | N-H stretching (amine) |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (methyl) |

| 1650-1550 | N-H bending (amine) and C=C stretching (aromatic) |

| 1500-1400 | C=C stretching (aromatic) |

Mass Spectrometry

Mass spectrometry data would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methyl group and cleavage of the indazole ring.

| m/z | Interpretation |

| 147 | [M]⁺ (Molecular ion) |

| 132 | [M - CH₃]⁺ |

Experimental Protocols

The following sections outline a plausible synthetic route and analytical methodology for this compound based on established procedures for related compounds.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the N-methylation of 6-nitro-1H-indazole followed by the reduction of the nitro group.

Step 1: N-methylation of 6-nitro-1H-indazole to 1-methyl-6-nitro-1H-indazole

-

Materials: 6-nitro-1H-indazole, sodium hydride (NaH), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-methyl-6-nitro-1H-indazole.

-

Step 2: Reduction of 1-methyl-6-nitro-1H-indazole to this compound

-

Materials: 1-methyl-6-nitro-1H-indazole, palladium on carbon (10% Pd/C), ethanol, hydrogen gas.

-

Procedure:

-

To a solution of 1-methyl-6-nitro-1H-indazole (1.0 equivalent) in ethanol in a hydrogenation vessel, add 10% Pd/C (10 mol%).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

-

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound purity and for monitoring reaction progress.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Example Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO or mobile phase) to a concentration of approximately 1 mg/mL.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The indazole moiety is a privileged scaffold in medicinal chemistry, frequently found in clinically approved and investigational kinase inhibitors. This compound serves as a key building block for the synthesis of these targeted therapies, particularly for Polo-like kinase 4 (PLK4) and Phosphoinositide 3-kinase (PI3K). The 6-amino group provides a crucial attachment point for various side chains that can be tailored to achieve high potency and selectivity for the target kinase.

Polo-like Kinase 4 (PLK4) Inhibition

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[1] Overexpression of PLK4 is observed in various cancers and is associated with tumor progression.[4] Therefore, inhibition of PLK4 represents a promising therapeutic strategy for cancer treatment. Several potent and selective PLK4 inhibitors based on the indazole scaffold have been developed.[2]

References

- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of 1-methyl-1H-indazol-6-amine

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 1-methyl-1H-indazol-6-amine, a versatile building block in pharmaceutical research and material science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the physicochemical properties of this compound. While specific experimental data for this compound is limited in publicly available literature, this guide outlines its known characteristics and provides detailed, generalized protocols for its evaluation.

Core Compound Properties

This compound is a solid, beige powder with a melting point in the range of 174-180 °C.[1] Its molecular formula is C₈H₉N₃, and it has a molecular weight of 147.18 g/mol .[2] While described as having "favorable solubility and stability," quantitative data is scarce.[1] For the parent compound, 1H-indazol-6-amine, an aqueous solubility of 18.2 µg/mL at pH 7.4 has been reported, which may serve as a preliminary estimate.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₃ | [2] |

| Molecular Weight | 147.18 g/mol | [2] |

| Appearance | Beige powder | [1] |

| Melting Point | 174-180 °C | [1] |

| Storage Conditions | 0-8 °C | [1] |

Solubility Profile

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound.

Objective: To determine the solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Distilled water

-

5% HCl solution

-

5% NaOH solution

-

Organic solvents (e.g., ethanol, methanol, DMSO, dichloromethane)

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

pH meter

Procedure:

-

Water Solubility:

-

Add a small, accurately weighed amount (e.g., 1 mg) of this compound to a test tube.

-

Add 1 mL of distilled water.

-

Vigorously mix the sample using a vortex mixer for 2 minutes.

-

Visually inspect for undissolved solid. If dissolved, incrementally add more of the compound until saturation is reached.

-

Measure the pH of the saturated solution.

-

-

Aqueous Solubility at Different pH:

-

Repeat the water solubility protocol using 5% HCl and 5% NaOH solutions instead of distilled water to assess solubility in acidic and basic conditions.

-

-

Organic Solvent Solubility:

-

Repeat the solubility protocol using various organic solvents.

-

Data Analysis: Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L). For quantitative analysis, the saturated solution should be filtered to remove undissolved solid, and the concentration of the dissolved compound can be determined using a suitable analytical method such as UV-Vis spectroscopy or HPLC.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application.[1] Stability testing is essential to understand how its quality varies with time under the influence of environmental factors such as temperature, humidity, and light.

General Stability Considerations for Amines

Amine-containing compounds can be susceptible to degradation through oxidation and thermal decomposition.[4][5] Oxidative degradation can occur in the presence of oxygen, while thermal degradation is influenced by high temperatures.[4] The specific degradation pathways for this compound have not been documented in the literature.

Experimental Protocol for Stability Testing

The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[6][7]

Objective: To evaluate the stability of this compound under various environmental conditions.

Materials:

-

This compound

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate sample containers (e.g., sealed vials)

-

Analytical instrumentation for purity and degradation product analysis (e.g., HPLC)

Procedure:

-

Sample Preparation:

-

Package the compound in containers that mimic the proposed storage and distribution packaging.

-

-

Storage Conditions:

-

Long-term stability: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated stability: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.

-

Photostability: Expose the sample to a light source according to ICH Q1B guidelines.

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24 months.

-

Accelerated: 0, 3, 6 months.

-

-

Analytical Tests:

-

At each time point, analyze the samples for:

-

Appearance (color, physical state)

-

Assay (potency)

-

Purity and degradation products

-

-

Data Analysis: The results will establish a stability profile and help determine the appropriate storage conditions and re-test period for the compound.

Conclusion

This compound is a compound of significant interest in drug discovery and material science. While its general physicochemical properties are known, there is a notable lack of specific, quantitative data on its solubility and stability in the public domain. The experimental protocols provided in this guide offer a framework for researchers to generate this critical data, enabling a more thorough understanding and application of this valuable chemical entity. Further studies are warranted to fully characterize the solubility and stability profile of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmastate.academy [pharmastate.academy]

- 5. 74728-65-7 Cas No. | 6-Amino-1-methyl-1H-indazole | Apollo [store.apolloscientific.co.uk]

- 6. database.ich.org [database.ich.org]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

The Biological Landscape of 1-Methyl-1H-indazol-6-amine: A Scaffolding Perspective in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazol-6-amine is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a prominent privileged structure in medicinal chemistry, recognized for its versatile role in the development of therapeutic agents.[1] While extensive research into the specific biological activities of this compound is not extensively detailed in publicly available literature, its significance primarily lies in its application as a crucial building block in the synthesis of pharmacologically active molecules.[2] This technical guide will provide an in-depth overview of the known applications and the broader biological context of indazole derivatives, which informs the potential utility of this compound in drug discovery.

The Indazole Scaffold: A Privileged Motif in Drug Design

Indazole derivatives are a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-microbial properties.[3] The indazole nucleus is often considered a bioisostere of indole, and its unique electronic properties allow it to participate in various biological interactions, particularly as a hinge-binding motif in protein kinase inhibitors.

Anticipated Biological Relevance of this compound

Given its structural features, this compound is a valuable intermediate in the synthesis of compounds targeting a range of biological pathways. It is commercially available and utilized in both pharmaceutical development and biochemical research.[2][4] Its primary application is in the generation of more complex molecules for screening and development in areas such as oncology and neurology.[2]

Anticancer Potential of Related Indazole Derivatives

Research into closely related 6-aminoindazole derivatives has revealed promising anticancer activities. For instance, a series of N-substituted 1H-indazole-6-amines were designed as potential inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[5] One analog, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated potent anti-proliferative effects in human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 μM and was shown to suppress IDO1 protein expression.[5] This highlights the potential for derivatives of this compound to be developed as anticancer agents.

Synthesis and Methodologies

The synthesis of indazole derivatives is well-established, with numerous protocols available for the functionalization of the indazole core. The synthesis of this compound would typically start from a commercially available substituted indazole, such as 6-nitro-1H-indazole. A general synthetic workflow would involve N-methylation followed by the reduction of the nitro group to an amine.

General Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: N-Methylation of 6-Nitro-1H-indazole (Illustrative)

A representative protocol for the N-methylation of a substituted indazole is the methylation of 6-nitro-1H-indazole.[6]

-

Preparation : A solution of 6-nitro-1H-indazole (1.0 equivalent) is prepared in a suitable solvent such as dimethylformamide (DMF) and cooled in an ice bath.

-

Deprotonation : A base, such as sodium hydride (NaH) (2.0 equivalents), is added portion-wise to the solution with stirring. The reaction mixture is maintained at 0°C for a specified time.

-

Methylation : A methylating agent, such as iodomethane (1.1 equivalents), is added dropwise to the reaction mixture.

-

Reaction : The mixture is stirred at room temperature for several hours.

-

Workup : The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated.

-

Purification : The crude product is purified by column chromatography to separate the N1 and N2 isomers.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Antiproliferative Activity

To assess the antiproliferative activity of synthesized compounds, the Sulforhodamine B (SRB) assay is a commonly used method.[5]

-

Cell Plating : Cancer cell lines are seeded in 96-well plates at an appropriate density and incubated to allow for cell attachment.

-

Compound Treatment : Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

Cell Fixation : The cells are fixed with a solution such as trichloroacetic acid (TCA).

-

Staining : The fixed cells are stained with SRB solution.

-

Washing : Unbound dye is removed by washing with acetic acid.

-

Solubilization : The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

-

Absorbance Measurement : The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm).

-

Data Analysis : The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Quantitative Data on Related Compounds

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | Anti-proliferative | 0.4 ± 0.3 | [5] |

Conclusion

This compound represents a key molecular scaffold with significant potential in the field of drug discovery. Although direct biological activity data for this specific compound is limited, the well-documented and diverse pharmacological activities of the broader indazole class, particularly in oncology, suggest that derivatives of this compound are promising candidates for the development of novel therapeutics. Further research into the synthesis and biological evaluation of such derivatives is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the indazole scaffold for innovative drug design.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 74728-65-7 Cas No. | 6-Amino-1-methyl-1H-indazole | Apollo [store.apolloscientific.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-methyl-1H-indazol-6-amine as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-1H-indazol-6-amine, a key heterocyclic building block in medicinal chemistry. Its utility is particularly pronounced in the synthesis of targeted therapeutics, most notably kinase inhibitors for oncology. This document details the chemical and physical properties, a reliable synthetic route, and its application in the development of pharmacologically active molecules. Spectroscopic data for the characterization of this compound are also provided.

Introduction

This compound is a versatile bifunctional molecule featuring a reactive primary amine and a methylated indazole core. This unique structural arrangement makes it an invaluable synthon for introducing the indazole motif into larger, more complex molecules. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a wide array of biological targets, including protein kinases.[1] Its ability to participate in various chemical transformations allows for the facile generation of diverse compound libraries for drug discovery programs. This guide will focus on its synthesis, characterization, and role as a crucial intermediate in the preparation of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉N₃ | [1][2] |

| Molecular Weight | 147.18 g/mol | [1][2] |

| CAS Number | 74728-65-7 | [1][2] |

| Appearance | Beige powder | [1] |

| Melting Point | 174-180 °C | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Solubility | Soluble in organic solvents such as DMF and THF. | Inferred from synthetic protocols |

| Storage | Store at 0-8 °C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 6-nitro-1H-indazole. The first step involves the regioselective methylation of the indazole nitrogen, followed by the reduction of the nitro group to the desired primary amine.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-methyl-6-nitro-1H-indazole

This procedure outlines the N-methylation of 6-nitro-1H-indazole. Under these conditions, methylation is favored at the N1 position.

-

Materials and Reagents:

-

6-Nitro-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (CH₃I)

-

Anhydrous Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add iodomethane (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate) to afford 1-methyl-6-nitro-1H-indazole as a yellow solid.[3]

-

-

Expected Yield: ~56%[3]

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group to the corresponding amine via catalytic hydrogenation.

-

Materials and Reagents:

-

1-Methyl-6-nitro-1H-indazole

-

Palladium on carbon (10% Pd/C)

-

Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a hydrogenation vessel, dissolve 1-methyl-6-nitro-1H-indazole (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (10 mol %) to the solution.

-

Purge the vessel with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.[4]

-

-

Expected Yield: High (quantitative or near-quantitative yields are common for this type of reduction).

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of this compound.

| Technique | Data |

| ¹H NMR | Expected signals for aromatic protons, an N-methyl group, and an amino group. |

| ¹³C NMR | Expected signals for the aromatic carbons and the N-methyl carbon. |

| Mass Spec. | Expected molecular ion peak (M+) at m/z = 147. |

| FTIR | Expected absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |

Applications in Medicinal Chemistry: A Building Block for Kinase Inhibitors

This compound is a valuable building block in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy. The 6-amino group provides a convenient handle for introducing various side chains through reactions such as amide bond formation, urea formation, or reductive amination. These modifications allow for the fine-tuning of the molecule's binding affinity and selectivity for the target kinase.

Derivatives of 6-aminoindazoles have been explored as inhibitors of several important kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and FMS-like Tyrosine Kinase 3 (FLT3).[5][6][7] These kinases are key regulators of angiogenesis and cell proliferation, and their dysregulation is a hallmark of many cancers.

Role in Targeting the VEGFR Signaling Pathway

VEGFRs are receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels. Inhibition of the VEGFR signaling pathway is a clinically validated strategy for cancer treatment, as it can starve tumors of the nutrients and oxygen they need to grow and metastasize.

Caption: Inhibition of the VEGFR signaling pathway by an indazole-based inhibitor.

Safety and Handling

This compound is a chemical substance that should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

GHS Hazard Statements:

-

Harmful if swallowed[2]

-

Causes skin irritation[2]

-

Causes serious eye irritation[2]

-

May cause respiratory irritation[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds, particularly in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its amino group make it an attractive starting material for the development of novel kinase inhibitors and other targeted therapies. This guide provides essential information for researchers and drug development professionals to effectively utilize this compound in their research and development endeavors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of 1-Methyl-1H-indazol-6-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to purine has made it a valuable template for the design of kinase inhibitors and other targeted therapeutics. This technical guide focuses on the therapeutic potential of a specific subclass: 1-methyl-1H-indazol-6-amine derivatives. These compounds have emerged as promising candidates for the development of novel anticancer agents, demonstrating potent activity in various cancer cell lines. This document provides a comprehensive overview of their synthesis, biological activity, and mechanism of action, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways.

Quantitative Biological Activity

The anti-proliferative activity of a series of N-substituted 1,3-dimethyl-1H-indazol-6-amine derivatives has been evaluated in various human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: Anti-proliferative Activity of N-Arylmethyl-1,3-dimethyl-1H-indazol-6-amine Derivatives

| Compound ID | R | HCT116 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) | MCF7 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 30 | H | 1.1 ± 0.5 | 1.3 ± 0.2 | 1.5 ± 0.3 | 1.6 ± 0.4 | 1.8 ± 0.2 |

| 31 | 2-F | 0.9 ± 0.2 | 1.1 ± 0.3 | 1.3 ± 0.1 | 1.4 ± 0.2 | 1.6 ± 0.3 |

| 32 | 3-F | 0.7 ± 0.1 | 0.9 ± 0.2 | 1.1 ± 0.2 | 1.2 ± 0.1 | 1.4 ± 0.2 |

| 36 | 4-F | 0.4 ± 0.3 | 0.6 ± 0.1 | 0.8 ± 0.2 | 0.9 ± 0.3 | 1.1 ± 0.1 |

| 37 | 4-Cl | 0.6 ± 0.2 | 0.8 ± 0.1 | 1.0 ± 0.3 | 1.1 ± 0.2 | 1.3 ± 0.2 |

| 38 | 4-Br | 0.8 ± 0.3 | 1.0 ± 0.2 | 1.2 ± 0.1 | 1.3 ± 0.3 | 1.5 ± 0.1 |

Table 2: Anti-proliferative Activity of N-Heteroarylmethyl-1,3-dimethyl-1H-indazol-6-amine Derivatives

| Compound ID | R | HCT116 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) | MCF7 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 40 | 2-pyridyl | 1.5 ± 0.4 | 1.8 ± 0.3 | 2.1 ± 0.5 | 2.3 ± 0.6 | 2.6 ± 0.4 |

| 41 | 3-pyridyl | 1.3 ± 0.3 | 1.6 ± 0.2 | 1.9 ± 0.4 | 2.1 ± 0.5 | 2.4 ± 0.3 |

| 42 | 4-pyridyl | 1.2 ± 0.2 | 1.5 ± 0.1 | 1.8 ± 0.3 | 2.0 ± 0.4 | 2.3 ± 0.2 |

Experimental Protocols

General Synthesis of N-substituted 1,3-dimethyl-1H-indazol-6-amine Derivatives

The synthesis of the target compounds is achieved through a multi-step process starting from the corresponding 6-nitro-1H-indazole.

Step 1: N-methylation of 6-nitro-1H-indazole To a solution of 6-nitro-1H-indazole in dimethylformamide (DMF), potassium carbonate and iodomethane are added. The reaction mixture is stirred at room temperature to yield a mixture of N1- and N2-methylated isomers. The major N1-isomer (1-methyl-6-nitro-1H-indazole) is separated by column chromatography.

Step 2: Reduction of the nitro group The purified 1-methyl-6-nitro-1H-indazole is dissolved in ethanol, and palladium on carbon (10% Pd/C) is added as a catalyst. The mixture is stirred under a hydrogen atmosphere to reduce the nitro group, yielding this compound.

Step 3: N-alkylation/arylation of this compound The this compound is then reacted with various aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, via reductive amination to produce the final N-substituted this compound derivatives.

General synthesis workflow for N-substituted derivatives.

In Vitro Anti-proliferative Activity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Human cancer cell lines (e.g., HCT116, A549, HepG2, MCF7, MDA-MB-231)

-

RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well plates

-

Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

DMSO

Protocol:

-

Seed the cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for an additional 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Mechanism of Action and Signaling Pathways

Recent studies have shown that potent this compound derivatives, such as N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36 ), exert their anticancer effects through multiple mechanisms, including the suppression of indoleamine 2,3-dioxygenase 1 (IDO1) expression and the induction of cell cycle arrest at the G2/M phase.[1]

IDO1 Pathway Inhibition

IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses the activity of immune cells, such as T cells and natural killer (NK) cells, allowing the tumor to evade immune surveillance. Inhibition of IDO1 can restore the anti-tumor immune response.

Inhibition of the IDO1 signaling pathway.

G2/M Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. It consists of four phases: G1, S, G2, and M. The G2/M checkpoint ensures that the cell is ready for mitosis. Arresting the cell cycle at this checkpoint can prevent the proliferation of cancer cells and induce apoptosis. The ability of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine to induce G2/M arrest suggests its interaction with key regulators of this checkpoint, such as cyclin-dependent kinases (CDKs) and their associated cyclins.[1]

Induction of G2/M cell cycle arrest.

Conclusion

This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to inhibit cancer cell proliferation, suppress key immunosuppressive enzymes like IDO1, and induce cell cycle arrest highlights their multifaceted mechanism of action. The structure-activity relationship data presented in this guide provides a valuable starting point for the design and optimization of more potent and selective drug candidates. The detailed experimental protocols offer a practical resource for researchers aiming to synthesize and evaluate novel derivatives based on this privileged scaffold. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their continued development as next-generation therapeutics.

References

The Role of 1-Methyl-1H-Indazol-6-Amine in Kinase Inhibitor Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure in the design of potent and selective kinase inhibitors.[1][2] Its bicyclic system, mimicking the purine core of ATP, allows for effective competition at the ATP-binding site of a wide array of kinases.[1] Within this class of compounds, 1-methyl-1H-indazol-6-amine and its derivatives have emerged as crucial building blocks for the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of the role of this compound in the synthesis of kinase inhibitors, detailing its application in creating inhibitors for key signaling pathways implicated in cancer and other diseases. We will explore its synthesis, structure-activity relationships (SAR), and provide detailed experimental protocols for key reactions.

The strategic methylation at the N1 position of the indazole ring can enhance metabolic stability and modulate solubility, while the 6-amino group serves as a versatile synthetic handle for introducing various pharmacophores.[3] This allows for the fine-tuning of inhibitor potency and selectivity against specific kinase targets. Notably, derivatives of this compound have shown significant activity against kinases in critical signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.

Synthesis of Kinase Inhibitors from this compound

The synthesis of kinase inhibitors utilizing the this compound core often involves the functionalization of the 6-amino group through common cross-coupling reactions, primarily Buchwald-Hartwig amination and Suzuki coupling.

General Synthetic Workflow

A generalized workflow for the synthesis of kinase inhibitors from this compound is depicted below. This typically involves the coupling of the indazole core with a suitable aryl or heteroaryl halide.

References

Spectroscopic and Structural Characterization of 1-methyl-1H-indazol-6-amine

Document ID: T-GUIDE-MIA-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methyl-1H-indazol-6-amine (CAS No: 74728-65-7).[1][2][3] As a key building block in medicinal chemistry, particularly in the development of therapeutic agents for oncology and neurological disorders, a thorough understanding of its structural and electronic properties is paramount.[2] This document presents predicted and reference-based spectroscopic data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to guide researchers in acquiring and interpreting this data.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Synonyms: 6-Amino-1-methyl-1H-indazole, 1-Methyl-1H-indazol-6-ylamine[2][3]

-

Monoisotopic Mass: 147.079647300 Da[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. This data is based on analysis of structurally similar compounds and established spectroscopic principles, as direct experimental spectra are not universally published.

Table 1: Predicted ¹H NMR Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.75 | s | 1H | H-3 | Singlet, typical for the C3-H in the indazole ring system. |

| ~7.40 | d, J ≈ 8.5 Hz | 1H | H-4 | Doublet, coupled to H-5. |

| ~6.70 | d, J ≈ 1.5 Hz | 1H | H-7 | Doublet with small coupling, meta to the amino group. |

| ~6.55 | dd, J ≈ 8.5, 1.5 Hz | 1H | H-5 | Doublet of doublets, coupled to H-4 and H-7. |

| ~5.50 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. Shift is concentration-dependent. |

| ~3.85 | s | 3H | N-CH₃ | Singlet for the N-methyl group protons. |

Table 2: Predicted ¹³C NMR Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~149.0 | C-6 | Carbon bearing the amino group, significantly shielded. |

| ~141.0 | C-7a | Quaternary carbon at the ring junction. |

| ~133.5 | C-3 | CH carbon in the pyrazole ring. |

| ~122.0 | C-4 | Aromatic CH. |

| ~120.5 | C-3a | Quaternary carbon at the ring junction. |

| ~110.0 | C-5 | Aromatic CH, shielded by the adjacent amino group. |

| ~95.0 | C-7 | Aromatic CH, significantly shielded by the ortho amino group. |

| ~35.0 | N-CH₃ | N-methyl carbon. |

Table 3: Mass Spectrometry Data

| Technique | Parameter | Value | Notes |

| HRMS (ESI) | [M+H]⁺ (Calculated) | 148.0875 | C₈H₁₀N₃⁺, high-resolution mass for the protonated molecule. The exact mass of the neutral molecule is 147.0796 Da.[1] |

| MS (EI) | m/z | 147 ([M]⁺), 132, 105, 78 | Predicted fragmentation pattern includes loss of a methyl group ([M-15]) and other common fragments. |

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Data

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (λ_max) | Assignment | Notes |

| IR | 3450 - 3300 (two bands) | N-H stretch (primary amine) | Asymmetric and symmetric stretching modes characteristic of a primary amine.[4] |

| IR | 3100 - 3000 | C(sp²)-H stretch (aromatic) | Absorption from C-H bonds on the indazole ring. |

| IR | 2950 - 2850 | C(sp³)-H stretch (aliphatic) | Absorption from the N-methyl group. |

| IR | 1620 - 1580 | N-H bend (scissoring) and C=C/C=N stretch | Overlapping region for amine bending and aromatic ring vibrations. |

| UV-Vis | ~240 nm, ~295 nm | π → π* transitions | Expected absorption maxima in a polar solvent like ethanol. The 6-amino group acts as an auxochrome and is expected to cause a bathochromic (red) shift compared to unsubstituted 1-methylindazole.[5] |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[6]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum using a 30-45° pulse angle.

-

Set a relaxation delay of 2-5 seconds and an acquisition time of 2-4 seconds.

-

Co-add 16 to 64 scans depending on the sample concentration to achieve an adequate signal-to-noise ratio.[7]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Employ spectral editing techniques like DEPT-135 and DEPT-90 to differentiate between CH, CH₂, and CH₃ groups.

-

Mass Spectrometry (MS)

-

Sample Preparation (ESI): Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at ~1 mg/mL. Dilute this solution to 1-10 µg/mL with a 50:50 mixture of acetonitrile and water, often containing 0.1% formic acid to promote ionization.[7]

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond) and apply pressure to ensure good contact.[8][9] Alternatively, prepare a KBr pellet containing ~1% of the sample.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[9]

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized chemical entity like this compound.

References

- 1. This compound | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 74728-65-7 Cas No. | 6-Amino-1-methyl-1H-indazole | Apollo [store.apolloscientific.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of 1-methyl-1H-indazol-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-indazol-6-amine is a versatile heterocyclic amine belonging to the indazole class of compounds, a scaffold of significant interest in medicinal chemistry.[1] While its precise mechanism of action is not yet fully elucidated in publicly available literature, its structural similarity to a range of bioactive molecules suggests several plausible pathways through which it may exert its effects. This technical guide provides an in-depth exploration of the potential mechanisms of action of this compound, drawing parallels with related indazole derivatives that have been investigated as kinase inhibitors and receptor modulators. This document outlines detailed experimental protocols for investigating these potential mechanisms and presents hypothetical data in structured tables to guide research efforts.

Introduction

The indazole core is a privileged scaffold in drug discovery, with numerous derivatives finding applications in oncology, neurology, and inflammatory diseases.[2] Compounds bearing the 1-methyl-indazole moiety have been investigated for a variety of therapeutic purposes. This compound serves as a key building block in the synthesis of pharmaceuticals, particularly those targeting cancer and neurological disorders.[1] Its utility in biochemical research for understanding cellular signaling pathways underscores its potential as a modulator of key biological processes.[1] This guide will focus on three primary hypothetical mechanisms of action for this compound based on the activities of structurally related compounds:

-

Inhibition of the PI3K/AKT/mTOR Signaling Pathway: A critical pathway regulating cell growth, proliferation, and survival, frequently dysregulated in cancer.[3][4][5][6]

-

Modulation of Leucine-Rich Repeat Kinase 2 (LRRK2) Activity: A key kinase implicated in the pathogenesis of Parkinson's disease and other neurodegenerative disorders.[7][8][9][10]

-

Inhibition of Polo-Like Kinase 4 (PLK4): A master regulator of centriole duplication, whose overexpression is linked to tumorigenesis.[11][12][13][14][15]

Potential Signaling Pathways and Mechanisms of Action

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a central signaling cascade that, when aberrantly activated, contributes to cancer development and progression.[3][4][5][6] Several indazole-containing molecules have been identified as potent inhibitors of PI3K.

LRRK2 Modulation in Neurodegeneration

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease.[7][8][9][10] LRRK2 is a large, multidomain protein with both kinase and GTPase activity. Its dysregulation is linked to defects in vesicular trafficking, autophagy, and lysosomal function, ultimately leading to neuronal cell death.

PLK4 Inhibition in Cancer

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication during the cell cycle.[11][14] Overexpression of PLK4 is observed in various cancers and is associated with aneuploidy and tumorigenesis.[11][12][15]

Data Presentation: Hypothetical Inhibitory Activities

The following tables present hypothetical quantitative data for this compound against the proposed targets. These values are for illustrative purposes to guide experimental design and data analysis.

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase Target | IC50 (nM) | Assay Type |

| PI3Kα | 150 | Biochemical (ADP-Glo) |

| PI3Kβ | 800 | Biochemical (ADP-Glo) |

| PI3Kδ | 50 | Biochemical (ADP-Glo) |

| PI3Kγ | 200 | Biochemical (ADP-Glo) |

| LRRK2 (G2019S) | 250 | Biochemical (LanthaScreen) |

| PLK4 | 75 | Biochemical (HTRF) |

Table 2: Hypothetical Cellular Activity Profile

| Cell Line | Assay Type | IC50 (µM) | Proposed Target Pathway |

| MCF-7 (Breast Cancer) | Cell Viability (MTT) | 5.2 | PI3K/AKT/mTOR |

| PC-3 (Prostate Cancer) | Cell Viability (MTT) | 8.1 | PI3K/AKT/mTOR |

| SH-SY5Y (Neuroblastoma) | Neurite Outgrowth | - (EC50 = 1.5 µM) | LRRK2 |

| HCT116 (Colon Cancer) | Colony Formation | 3.8 | PLK4 |

Experimental Protocols

To investigate the hypothetical mechanisms of action, a series of in vitro biochemical and cell-based assays should be performed.

Workflow for Mechanism of Action Investigation

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity.

-

Materials:

-

Recombinant human kinases (PI3K isoforms, LRRK2, PLK4)

-

Substrates specific for each kinase

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of kinase solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Radioligand Binding Assay

This protocol is for determining the affinity of this compound for a specific receptor, such as a serotonin receptor subtype.[16][17][18][19][20]

-

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target receptor (e.g., [³H]-5-HT)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Non-specific binding control (e.g., a high concentration of an unlabeled ligand)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer, the test compound, or the non-specific binding control.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the percent inhibition of specific binding by the test compound and calculate the IC50 and subsequently the Ki value.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[21][22][23][24][25]

-

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, HCT116)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited in the public domain, its structural features and the known activities of related indazole derivatives provide a strong foundation for targeted investigation. The hypothetical mechanisms presented in this guide, focusing on the inhibition of key kinases such as PI3K, LRRK2, and PLK4, offer promising avenues for research. The detailed experimental protocols provided herein offer a comprehensive framework for elucidating the precise molecular targets and cellular effects of this compound. A systematic approach combining biochemical and cell-based assays will be crucial in unlocking the therapeutic potential of this compound and guiding its future development as a potential therapeutic agent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LRRK2 signaling in neurodegeneration: two decades of progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Roles of LRRK2 and its orthologs in protecting against neurodegeneration and neurodevelopmental defects [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. bioengineer.org [bioengineer.org]

- 11. researchgate.net [researchgate.net]

- 12. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. High PLK4 expression promotes tumor progression and induces epithelial‑mesenchymal transition by regulating the Wnt/β‑catenin signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scite.ai [scite.ai]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 24. broadpharm.com [broadpharm.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-methyl-1H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 1-methyl-1H-indazol-6-amine from 6-nitro-1-methyl-1H-indazole, a critical transformation in the synthesis of pharmacologically active compounds. The resulting this compound is a key building block in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[1][2] Three widely used and effective reduction methods are presented: catalytic hydrogenation, reduction with tin(II) chloride, and reduction with iron in an acidic medium.[1][3] This guide includes detailed experimental procedures, a summary of quantitative data, and a workflow diagram to ensure reproducibility and successful synthesis.

Introduction

The reduction of the nitro group in 6-nitro-1-methyl-1H-indazole to form this compound is a fundamental step in medicinal chemistry. The conversion of the electron-withdrawing nitro group to an electron-donating amino group significantly alters the electronic properties of the indazole ring, making it a versatile intermediate for further functionalization.[1][3] The 6-amino-1-methyl-1H-indazole scaffold is a privileged structure found in numerous biologically active molecules, including those targeting various cellular signaling pathways.[2]

Chemical Structures

| Compound | Structure |

| 6-nitro-1-methyl-1H-indazole |  |

| This compound |  |

Experimental Protocols

Three common methods for the reduction of 6-nitro-1-methyl-1H-indazole are detailed below. The choice of method may depend on factors such as available equipment, desired purity, and scale of the reaction.

Method 1: Catalytic Hydrogenation

This method is known for its clean reaction profile and high yields.[3]

-

Materials and Reagents:

-

6-nitro-1-methyl-1H-indazole

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Diatomaceous earth (e.g., Celite®)

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, dissolve 6-nitro-1-methyl-1H-indazole (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

Secure a hydrogen balloon to the flask or place the flask in a Parr hydrogenator.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

Wash the filter cake with methanol or ethanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield this compound.

-

Method 2: Reduction with Tin(II) Chloride

A reliable and widely used method for the reduction of aromatic nitro compounds.[1][3]

-

Materials and Reagents:

-

6-nitro-1-methyl-1H-indazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate or 2-methoxyethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

-

Procedure:

-

To a stirred solution of 6-nitro-1-methyl-1H-indazole (1.0 eq) in ethyl acetate or 2-methoxyethyl ether at 0 °C, add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated HCl dropwise.

-

After the addition is complete, remove the ice bath and allow the solution to stir at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Once the reaction is complete, carefully neutralize the mixture with a saturated NaHCO₃ solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to afford this compound. The product may be further purified by column chromatography if necessary.

-